Home > Products > Screening Compounds P9156 > Cefdinir impurity E
Cefdinir impurity E -

Cefdinir impurity E

Catalog Number: EVT-13531000
CAS Number:
Molecular Formula: C14H13N5O5S2
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Cefdinir Impurity E in Pharmaceutical Research

Cefdinir Impurity E (CAS 946573-41-7) represents a critical degradation product and process-related impurity in the cephalosporin antibiotic cefdinir. This lactone-structured impurity emerges during both synthetic manufacturing and storage conditions, significantly impacting the quality profile of the active pharmaceutical ingredient (API). Designated systematically as Cefdinir Lactone, this compound forms through intramolecular esterification when the carboxylic acid moiety at position 4 of the dihydrothiazine ring reacts with the adjacent hydroxymino group [4] [6]. Its identification and quantification are essential in pharmaceutical development due to its potential to compromise therapeutic efficacy and API stability. Regulatory guidelines established by the International Council for Harmonisation (ICH Q3A/B) mandate strict control of such impurities at levels typically not exceeding 0.2% in final drug substances, necessitating robust analytical methodologies for its detection and characterization throughout the drug lifecycle [6] [10].

Role of Impurities in Cephalosporin Drug Development

Structural Characterization and Formation Pathways

Cefdinir Impurity E possesses the molecular formula C₁₄H₁₃N₅O₅S₂ and a molecular weight of 395.41 g/mol, identical to the parent cefdinir compound but distinguished by its lactone ring formation. This structural modification occurs predominantly under acidic conditions or during prolonged storage, where protonation of the hydroxymino group facilitates nucleophilic attack by the carboxylate anion, resulting in a five-membered lactone ring [4] [8]. Spectroscopic characterization via ¹H/¹³C NMR reveals distinctive shifts in the lactone carbonyl carbon (δ 175-178 ppm) and the absence of the original carboxylic acid proton. Mass spectrometry (MS) analysis shows characteristic fragmentation patterns at m/z 336 [M - COO - CH₂]⁺ and m/z 246 [thiazolylacetyl fragment]⁺, enabling differentiation from isomeric impurities like E-Cefdinir (CAS 178601-88-2) and Cefdinir 7-isomer (CAS 178601-89-3) [4] [7].

The formation kinetics of Impurity E are influenced by environmental factors including pH, temperature, and solvent composition. Studies using accelerated stability testing demonstrate increased generation rates at pH < 5.0 and temperatures exceeding 30°C. During synthesis, incomplete purification of intermediates like Thiazolylacetyl Glycine Oxime (CAS 178949-03-6) contributes to residual precursors that catalyze lactonization [2] [6].

Table 1: Structural and Spectral Characteristics of Cefdinir Impurity E Compared to Key Related Impurities

CharacteristicCefdinir Impurity EE-Cefdinir3-Methyl Cefdinir
CAS Number946573-41-7178601-88-271091-93-5
Molecular FormulaC₁₄H₁₃N₅O₅S₂C₁₄H₁₃N₅O₅S₂C₁₃H₁₃N₅O₅S₂
Molecular Weight395.41 g/mol395.41 g/mol383.41 g/mol
Key Structural FeatureLactone ring formation(E)-isomer of oxime groupMethyl substitution at C3
Diagnostic MS Fragmentm/z 336 [M - COO - CH₂]⁺m/z 349 [M - COOH]⁺m/z 326 [M - COOH]⁺
¹³C NMR Carbonyl Shiftδ 175-178 ppm (lactone C=O)δ 168-170 ppm (carboxylic acid)δ 168-170 ppm (carboxylic acid)

Analytical Detection and Isolation Techniques

Isolation of Impurity E for reference standard production employs preparative HPLC with C18 stationary phases and mobile phases comprising ammonium phosphate buffers (pH 6.0–7.0) and acetonitrile (15–25% v/v). Detection typically occurs at 285 nm, where Impurity E exhibits a retention time (Rₜ) distinct from the API (Rₜ ≈ 1.3–1.5 relative to cefdinir) [7] [10]. Reverse-phase HPLC methods validated per ICH Q2(R1) guidelines achieve baseline separation with resolution factors >2.0 from structurally similar impurities like Cefdinir Sulfoxide (CAS 934986-48-8) and Cefdinir Glyoxalic Analog (CAS 79350-14-4). LC-MS/MS methodologies provide enhanced specificity, utilizing transitions m/z 396→336 and m/z 396→246 for selective quantification in complex matrices [6] [10].

Challenges in analysis include its pH-dependent equilibrium with cefdinir and susceptibility to hydrolysis during sample preparation. Standardized protocols recommend extraction with acetonitrile-water mixtures (70:30 v/v) at controlled temperatures (4–10°C) to prevent artefactual formation or degradation. Isolated purity, confirmed via diode-array detection (DAD) and charged aerosol detection (CAD), typically exceeds 98.0% for pharmacopeial reference standards [2] [7].

Regulatory Significance of Cefdinir Impurity E in Pharmacopeial Standards

Pharmacopeial Specifications and Limits

Pharmacopeial monographs, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), classify Cefdinir Impurity E as a "Specified Impurity" with an established identification threshold of 0.10% and a qualification threshold of 0.20%. Current USP monographs for cefdinir mandate individual impurity limits of NMT 0.3% and total impurities NMT 1.0%, positioning Impurity E among the five critical impurities requiring rigorous monitoring [1] [6]. Regulatory submissions (e.g., ANDA, DMF) must include validated stability-indicating methods capable of detecting Impurity E at 0.05% relative to the API concentration, supported by structural confirmation via IR, NMR, and HRMS [1] [2].

Batch analysis data from commercial cefdinir API reveals that Impurity E levels typically range from 0.05–0.18% in compliant material. However, accelerated stability studies (40°C/75% RH for 6 months) demonstrate increases to 0.25–0.35%, necessitating protective measures such as controlled humidity packaging and low-temperature storage (2–8°C) to maintain pharmacopeial compliance throughout shelf-life [6] [10].

Method Validation and Control Strategies

Pharmacopeial methods for quantifying Impurity E require validation parameters meeting ICH Q2(R1) criteria:

  • Specificity: Resolution ≥2.0 from cefdinir and adjacent peaks (e.g., Impurity B, CAS 79350-10-0)
  • Accuracy: 98–102% recovery in spiked API samples
  • Precision: RSD ≤5.0% for repeatability/intermediate precision
  • Quantification Limit (LOQ): ≤0.015% (signal-to-noise ratio ≥10:1)
  • Linearity: R² ≥0.999 over 0.05–0.5% range relative to API [6] [10]

Table 2: Regulatory Limits and Analytical Methods for Cefdinir Impurity E

ParameterPharmacopeial RequirementTypical Validation DataCritical Method Parameters
Identification Threshold0.10%Not Detected (ND) – 0.08%Reference Standard: SZ-C020005 (SynZeal) or PA 03 89550 (Pharmaffiliates)
Qualification Threshold0.20%0.05–0.18% (fresh API)Column: C18, 250 × 4.6 mm, 5 µm
Reporting Threshold0.05%LOQ: 0.015%Mobile Phase: 0.02M KH₂PO₄ (pH 6.0):CH₃CN (82:18 v/v)
Detection MethodHPLC-UV (285 nm)Linearity: y=1.98x + 0.021 (R²=0.9997)Flow Rate: 1.0 mL/min
Stability Indicating PropertyForced degradation studies0.5% HCl: 2.8% degradation to Impurity ETemperature: 25°C

Control strategies emphasize in-process testing during cefdinir synthesis, particularly after the final crystallization step, to limit Impurity E formation. Purification techniques include crystallization from acetone-water mixtures (60:40 v/v) at pH 5.5–6.0, reducing Impurity E levels below 0.10% [8]. Additionally, lyophilization of cefdinir solutions and use of oxygen-impermeable packaging (e.g., aluminum foil blisters with desiccants) suppress lactonization during storage [6] [8].

Properties

Product Name

Cefdinir impurity E

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide

Molecular Formula

C14H13N5O5S2

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C14H13N5O5S2/c1-4-5-2-25-12-8(11(21)19(12)9(5)13(22)24-4)17-10(20)7(18-23)6-3-26-14(15)16-6/h3-4,8,12,23H,2H2,1H3,(H2,15,16)(H,17,20)

InChI Key

UEHIFMGCXPDQOP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.